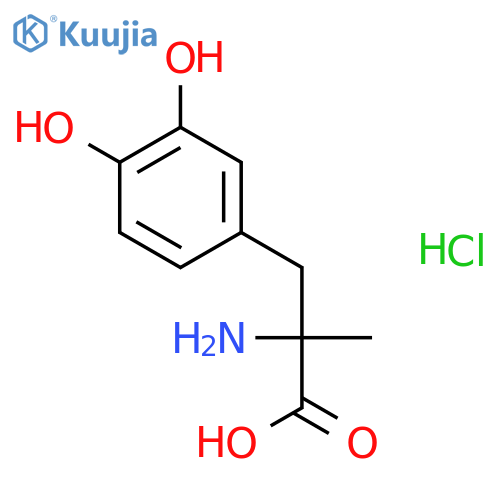Cas no 884-39-9 (Methyldopa hydrochloride)

Methyldopa hydrochloride structure
商品名:Methyldopa hydrochloride
Methyldopa hydrochloride 化学的及び物理的性質
名前と識別子
-
- 3-hydroxy-alpha-methyl-L-tyrosine hydrochloride
- (2S)-2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid,hydrochloride
- L-(-)-α-Methyldopa (hydrochloride)
- Methyldopa hydrochloride
- MK-351 hydrochloride
- L-(-)-alpha-Methyldopa (hydrochloride)
- alpha-Methyldopa HCl
- SCHEMBL2491162
- (2S)-2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid;hydrochloride
- DTXSID20237018
- L-Tyrosine, 3-hydroxy-alpha-methyl-, hydrochloride
- Methyldopa (hydrochloride)
- L-(-)-AfAE'A centa' notA inverted exclamation markAfasA'A
- 884-39-9
- HY-B0225A
- A-Methyldopa hydrochloride
- alpha-Methyldopa hydrochloride
- AfAE'Adaggeratrade mark?-Methyldopa (hydrochloride)
- AKOS030526963
- L-(-)-
- DA-64817
-
- インチ: InChI=1S/C10H13NO4.ClH/c1-10(11,9(14)15)5-6-2-3-7(12)8(13)4-6;/h2-4,12-13H,5,11H2,1H3,(H,14,15);1H/t10-;/m0./s1
- InChIKey: NLRUDGHSXOEXCE-PPHPATTJSA-N
- ほほえんだ: OC1=C(O)C=CC(C[C@@](C)(C(O)=O)N)=C1.Cl
計算された属性
- せいみつぶんしりょう: 247.0611356Da
- どういたいしつりょう: 247.0611356Da
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 水素結合受容体数: 5
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 246
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 104Ų
Methyldopa hydrochloride セキュリティ情報
- ちょぞうじょうけん:Please store the product under the recommended conditions in the Certificate of Analysis.
Methyldopa hydrochloride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Biosynth | AAA88439-250 mg |
L-(-)-Alpha-methyldopa hydrochloride |
884-39-9 | 250MG |
$140.00 | 2023-01-05 | ||
| TRC | M102133-100mg |
(-)-α-Methyldopa Hydrochloride |
884-39-9 | 100mg |
$ 80.00 | 2022-06-04 | ||
| ChemScence | CS-2173-500mg |
Methyldopa (hydrochloride) |
884-39-9 | 500mg |
$50.0 | 2022-04-26 | ||
| MedChemExpress | HY-B0225A-500mg |
Methyldopa hydrochloride |
884-39-9 | 500mg |
¥400 | 2022-03-28 | ||
| Cooke Chemical | LN4739049-500mg |
L-(-)-α-Methyldopahydrochloride |
884-39-9 | ≥98% | 500mg |
RMB 424.00 | 2025-02-21 | |
| Biosynth | AAA88439-500 mg |
L-(-)-Alpha-methyldopa hydrochloride |
884-39-9 | 500MG |
$225.00 | 2023-01-05 | ||
| Cooke Chemical | LN4739049-1g |
L-(-)-α-Methyldopahydrochloride |
884-39-9 | ≥98% | 1g |
RMB 532.00 | 2025-02-21 | |
| TRC | M102133-10mg |
(-)-α-Methyldopa Hydrochloride |
884-39-9 | 10mg |
$ 50.00 | 2022-06-04 | ||
| Biosynth | AAA88439-1000 mg |
L-(-)-Alpha-methyldopa hydrochloride |
884-39-9 | 1g |
$360.00 | 2023-01-05 | ||
| Ambeed | A227510-1g |
L-(-)-α-Methyldopa hydrochloride |
884-39-9 | 98+% | 1g |
$48.0 | 2025-02-20 |
Methyldopa hydrochloride 関連文献
-
Magdalena Markiton,Agnieszka Ciemięga,Katarzyna Maresz,Anna Szelwicka,Anna Chrobok New J. Chem., 2018,42, 13602-13611
-
Zhenfei You,Zeping Yang,Yu Chen,Lei Zhang RSC Adv., 2021,11, 18068-18073
-
Peter Kauffman,Elain Fu,Barry Lutz,Paul Yager Lab Chip, 2010,10, 2614-2617
-
Bhavin Siritanaratkul,Clare F. Megarity,Thomas G. Roberts,Thomas O. M. Samuels,Martin Winkler,Jamie H. Warner,Thomas Happe,Fraser A. Armstrong Chem. Sci., 2017,8, 4579-4586
884-39-9 (Methyldopa hydrochloride) 関連製品
- 1384427-85-3(2-(4H-1,2,4-triazol-3-yl)propan-2-amine dihydrochloride)
- 1392219-11-2((2S)-4-tert-butoxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-dimethyl-4-oxo-butanoic acid)
- 389811-66-9({[2-Methyl-5-(morpholine-4-sulfonyl)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate)
- 2227817-85-6((2R)-6,6-dimethylheptan-2-amine)
- 3213-79-4(N1,N2-Dimethylbenzene-1,2-diamine)
- 73024-80-3(5-(Hexadecanoylamino)fluorescein)
- 478518-87-5(N-1-13CAcetyl-D-glucosamine)
- 2034204-57-2(2,4-dimethyl-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]-1,3-thiazole-5-carboxamide)
- 2172149-33-4(3-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutyl-N-(propan-2-yl)acetamido}propanoic acid)
- 52779-76-7(1-(3-bromo-2-methylphenyl)ethan-1-one)
推奨される供給者
Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
